3-Hydrazinoquinoxaline-2-thiol
Overview
Description
3-Hydrazinoquinoxaline-2-thiol is a chemical compound with the molecular formula C8H8N4S . It has an average mass of 192.241 Da and a monoisotopic mass of 192.046967 Da .
Molecular Structure Analysis
The InChI code for 3-Hydrazinoquinoxaline-2-thiol isInChI=1S/C8H8N4S/c9-12-7-8 (13)11-6-4-2-1-3-5 (6)10-7/h1-4H,9H2, (H,10,12) (H,11,13)
. The canonical SMILES is C1=CC=C2C (=C1)NC (=S)C (=N2)NN
. Chemical Reactions Analysis
The retrieved papers suggest that 3-Hydrazinoquinoxaline-2-thiol can exhibit synergistic effects when combined with penicillin against MRSA . When penicillin was administered in isolation, it failed to restrain the growth of MRSA .Physical And Chemical Properties Analysis
3-Hydrazinoquinoxaline-2-thiol has a density of 1.6±0.1 g/cm3, a boiling point of 376.1±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 62.4±3.0 kJ/mol and a flash point of 181.3±23.2 °C .Scientific Research Applications
Synthesis and Antibacterial Activity
Microwave-Assisted Synthesis for Antibacterial Agents : A study by Ajani et al. (2009) explored the microwave-assisted synthesis of biologically active 3-(pyrazol-1-yl)quinoxalin-2(1H)-one derivatives using 3-Hydrazinoquinoxaline-2-thiol. Some derivatives showed significant antibacterial activity, comparable to streptomycin (Ajani et al., 2009).
Synthesis of Novel Quinoxalines with Antimicrobial Properties : Soliman and Amer (2012) synthesized a new class of fused quinoxalines with notable antimicrobial activity. This research utilized 2-Hydrazino-3-chloroquinoxaline, a compound related to 3-Hydrazinoquinoxaline-2-thiol, demonstrating broad-spectrum activity against various microbes (Soliman & Amer, 2012).
Drug Synthesis and Cancer Research
- Discovery of Anti-Cancer Agents : Alanazi et al. (2021) designed new 3-methylquinoxaline-2-thiol derivatives as VEGFR-2 inhibitors. These compounds, related to 3-Hydrazinoquinoxaline-2-thiol, showed promising cytotoxic activities against human cancer cell lines and potential as anti-cancer agents (Alanazi et al., 2021).
Electrochemical Applications
- Electrochemical Detection of Biological Thiols : Gong et al. (2005) demonstrated an electrochemical method for the sensitive determination of biological thiols, utilizing compounds like 4-amino-5-hydrazino-1,2,4-triazole-3-thiol, which is structurally similar to 3-Hydrazinoquinoxaline-2-thiol. This study highlights the potential of such compounds in electrocatalysis and the detection of thiols (Gong et al., 2005).
Antibacterial Properties in Drug Development
- Design and Synthesis of Antibacterial Quinoxaline Derivatives : Taiwo et al. (2021) focused on synthesizing quinoxaline-based heterocycles with antibacterial properties. This research, involving derivatives of 2-hydrazinylquinoxaline, a related compound to 3-Hydrazinoquinoxaline-2-thiol, demonstrated promising results against bacterial strains, showing the potential in developing new antibacterial drugs (Taiwo et al., 2021).
Polymer Synthesis and Electrochromic Properties
- Synthesis of Conductive Polymers for Various Applications : Gumusay et al. (2020) synthesized a novel conductive polymer using a monomer containing purpald (4-amino-5-hydrazino-1,2,4-triazole-3-thiol), which has structural similarities with 3-Hydrazinoquinoxaline-2-thiol. This polymer showed potential for applications in metal sensors, biosensors, and electrochromic devices (Gumusay et al., 2020).
Thiol-Selective Reagents in Chemical Synthesis
- Thiol-Click Chemistry for Small Molecule and Polymer Synthesis : Hoyle et al. (2010) discussed the versatility of thiol-click chemistry, highlighting the high reactivity of thiols like 3-Hydrazinoquinoxaline-2-thiol in various chemical syntheses. This approach is widely applicable in chemical, biological, and material sciences (Hoyle et al., 2010).
Safety And Hazards
The safety data sheet for 3-Hydrazinoquinoxaline-2-thiol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
3-hydrazinyl-1H-quinoxaline-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-12-7-8(13)11-6-4-2-1-3-5(6)10-7/h1-4H,9H2,(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYAHCDRRICQJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)C(=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354764 | |
Record name | 3-hydrazinoquinoxaline-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydrazinoquinoxaline-2-thiol | |
CAS RN |
13080-21-2 | |
Record name | 3-Hydrazinyl-2(1H)-quinoxalinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13080-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-hydrazinoquinoxaline-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydrazino-2-quinoxalinethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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